molecular formula C24H17N7O3 B13447015 5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide

5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B13447015
M. Wt: 451.4 g/mol
InChI Key: DAPDEELYKHNFOW-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic molecule. It features multiple fused rings, including pyrazoloquinazoline and triazolopyridine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:

    Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the triazolopyridine moiety: This step often involves the cyclization of a pyridine derivative with hydrazine and subsequent oxidation.

    Coupling of the two moieties: The final step involves coupling the pyrazoloquinazoline and triazolopyridine intermediates through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyridine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation products: Include hydroxylated derivatives.

    Reduction products: Include alcohol derivatives.

    Substitution products: Include various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its complex structure and potential to interact with various biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Chemical Biology: Employed in the design of molecular probes and bioactive molecules for studying cellular processes.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine derivatives: These compounds share the triazolopyridine moiety and exhibit similar biological activities.

    Pyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and are also studied for their medicinal properties.

Uniqueness

    Structural Complexity: The combination of pyrazoloquinazoline and triazolopyridine moieties in a single molecule is unique and contributes to its diverse biological activities.

    Its unique structure allows for a wide range of applications in medicinal chemistry and biological studies, making it a valuable compound for research.

Properties

Molecular Formula

C24H17N7O3

Molecular Weight

451.4 g/mol

IUPAC Name

5-oxo-N-[3-[(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]-4H-pyrazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C24H17N7O3/c32-22-17-8-1-2-9-19(17)31-21(27-22)18(13-25-31)23(33)26-16-7-5-6-15(12-16)14-30-24(34)29-11-4-3-10-20(29)28-30/h1-13H,14H2,(H,26,33)(H,27,32)

InChI Key

DAPDEELYKHNFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C(=O)NC4=CC=CC(=C4)CN5C(=O)N6C=CC=CC6=N5

Origin of Product

United States

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